Mozenavir - 174391-92-5

Mozenavir

Catalog Number: EVT-275193
CAS Number: 174391-92-5
Molecular Formula: C33H36N4O3
Molecular Weight: 536.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Mozenavir is a non-peptidomimetic, water soluble, cyclic urea that is a selective inhibitor of HIV-1 protease.
Source and Classification

Mozenavir is classified under cyclic ureas, a group of compounds known for their diverse biological activities, including antiviral properties. The compound has been synthesized and studied for its effectiveness against various viral targets, particularly those involved in the replication cycle of viruses such as HIV and SARS-CoV-2 .

Synthesis Analysis

The synthesis of Mozenavir involves several intricate steps that utilize various chemical reactions and protective group strategies. The following outlines the primary synthetic route:

  1. Protection of Diol: The diol is initially protected as a bis(methoxymethyl) ether through a reaction with methoxymethyl bromide in the presence of diisopropyl ethylamine and dimethylformamide.
  2. Hydrogenolysis: The carbobenzoxy groups are removed via hydrogenolysis using palladium on carbon as a catalyst to yield a diamine intermediate.
  3. Formation of Cyclic Urea: The diamine is treated with carbonyl diimidazole and pyridine to form the cyclic urea structure.
  4. Alkylation: Subsequent alkylation steps involve reactions with various halides (e.g., m-iodobenzyl bromide) in the presence of sodium hydride to introduce additional functional groups.
  5. Final Modifications: Deprotection and hydrogenation steps finalize the synthesis, yielding Mozenavir .

Alternative synthetic pathways have also been explored, including reductive alkylation methods that utilize different reducing agents to facilitate the formation of the cyclic structure .

Molecular Structure Analysis

Mozenavir's molecular structure features a cyclic urea core, which is essential for its biological activity. The compound's three-dimensional configuration can be analyzed using molecular modeling techniques, revealing important interactions that contribute to its binding affinity with viral proteins.

Structural Data

  • Molecular Formula: C₁₅H₁₈N₄O₃S
  • Molecular Weight: Approximately 342.39 g/mol
  • Key Functional Groups: Cyclic urea moiety, sulfonamide derivatives.

The structural integrity and stability of Mozenavir are influenced by its conformational dynamics, which can be studied through computational methods such as density functional theory (DFT) calculations .

Chemical Reactions Analysis

Mozenavir participates in various chemical reactions that are critical for its synthesis and potential modifications:

  1. Nucleophilic Substitution: Alkylation reactions involving nucleophilic attack on electrophilic centers in halides.
  2. Hydrogenation: Reduction processes to modify nitro groups or other functionalities within the molecule.
  3. Cyclization Reactions: Formation of the cyclic urea structure through condensation reactions involving amines and carbonyl compounds.

These reactions are characterized by specific conditions such as temperature, solvent choice, and catalysts used, which can significantly affect yield and purity .

Mechanism of Action

The mechanism of action of Mozenavir primarily revolves around its ability to inhibit viral replication by targeting specific proteins involved in the viral life cycle. Molecular docking studies have shown that Mozenavir exhibits strong binding affinity to key proteins associated with SARS-CoV-2, such as furin and other proteases critical for viral entry and replication.

Binding Affinity Data

  • Furin Binding Affinity: -12.04 kcal/mol
  • Interactions: Formation of hydrogen bonds and hydrophobic interactions enhance stability within the protein-ligand complex.

The compound's mechanism suggests that it may disrupt viral protease activity, thereby impeding the virus's ability to replicate effectively within host cells .

Physical and Chemical Properties Analysis

Mozenavir possesses several notable physical and chemical properties:

These properties are essential for understanding how Mozenavir can be formulated for therapeutic use .

Applications

Mozenavir's primary application lies in its potential as an antiviral agent:

  1. Antiviral Therapy: Targeting SARS-CoV-2 and potentially other viruses like HIV.
  2. Research Tool: Used in molecular docking studies to explore interactions with viral proteins.
  3. Drug Development: Serves as a lead compound for further modifications aimed at enhancing efficacy and reducing side effects.

The ongoing research into Mozenavir highlights its significance in developing new antiviral strategies amidst global health challenges posed by emerging viral pathogens .

Introduction to Mozenavir: Discovery and Developmental Context

Historical Development of Mozenavir as an Antiviral Agent

Mozenavir was developed by DuPont Merck (later Bristol-Myers Squibb/Triangle Pharmaceuticals) under the code DMP-450. Early biochemical studies demonstrated its potent inhibition of HIV-1 protease (Ki values in the low nanomolar range), attributed to its symmetric binding within the enzyme's catalytic cleft [1] [9]. Phase I/II clinical trials in the late 1990s revealed that mozenavir, combined with lamivudine and stavudine, reduced plasma HIV-1 RNA to <50 copies/mL in 75–80% of patients—comparable to indinavir at the time [2].

However, development was halted globally in 2002 due to:

  • Highly variable bioavailability: Poor and inconsistent oral absorption limited reliable drug exposure [2] [8].
  • Resistance development: Rapid emergence of mutations (e.g., V82A, I84V) reduced long-term efficacy [9].
  • Pharmacokinetic challenges: Inadequate blood concentration stability despite three-times-daily dosing [8].

Table 1: Key Milestones in Mozenavir Development [1] [2] [8]

YearPhaseOutcome
1996PreclinicalIdentification as potent cyclic urea HIV-1 PI (EC50 ~37 nM)
1998–2000Phase II80% viral suppression at 750 mg TID; variable bioavailability noted
July 2002DiscontinuedDevelopment terminated in France, Germany, Mexico

Structural Classification Within Cyclic Urea-Based Protease Inhibitors

Mozenavir belongs to a non-peptidomimetic inhibitor class characterized by a central cyclic urea scaffold substituted with benzyl and aminophenyl groups. Its chemical formula is C33H36N4O3 (molecular weight: 536.68 g/mol), with four chiral centers conferring absolute stereochemistry critical for binding [1] [2]. Key structural features include:

  • Symmetric topology: The (4R,5S,6S,7R)-configuration enables optimal hydrogen bonding with HIV protease flap residues (Asp25, Gly27) [1] [9].
  • Hydrophobic extensions: Dual benzyl and aminophenyl groups occupy the S1/S1' and S2/S2' substrate pockets of the protease, mimicking phenylalanine-proline cleavage sites [9].
  • Water displacement: Unlike peptidic PIs, mozenavir displaces the catalytic-site water molecule, enhancing binding entropy [1].

This design contrasted with first-generation peptidomimetic PIs (e.g., saquinavir) and shared conceptual ground with later non-peptidic inhibitors like tipranavir [9].

Table 2: Structural Attributes of Mozenavir vs. Representative HIV Protease Inhibitors [1] [9]

CompoundCore ScaffoldPeptidomimeticSymmetryKey Binding Interactions
Mozenavir (DMP-450)Cyclic ureaNoPseudo-C2Hydrogen bonds: Asp25, Gly27; Hydrophobic: S1/S1' pockets
SaquinavirHydroxyethylamineYesNoneHydrogen bonds: Asp25, Asp29, Gly27
TipranavirCoumarin/sulfonamideNoNoneHydrogen bonds: Asp29, Asp30; Hydrophobic: S2/S2'

Role in HIV/AIDS Treatment Paradigms and Transition to Repurposing Studies

In the HIV treatment landscape, mozenavir arrived during the HAART (Highly Active Antiretroviral Therapy) era but never achieved clinical adoption. Its limitations mirrored challenges of early PIs: low bioavailability necessitated high dosing (1,250 mg TID), and resistance emerged faster than with ritonavir-boosted PIs [5] [9]. Crucially, mozenavir lacked pharmacokinetic enhancers like ritonavir, which later became standard to augment drug exposure of PIs such as lopinavir and darunavir [6] [9].

Recent repurposing studies have shifted focus to new viral targets:

  • SARS-CoV-2 inhibition: Molecular docking shows mozenavir binds furin protease (−12.04 kcal/mol affinity), a host enzyme critical for viral entry, outperforming reference inhibitors like decanoyl-RVKR-chloromethylketone [3].
  • Broad-spectrum potential: Simulations suggest stability in complexes with SARS-CoV-2 Mpro and RdRp, though with lower affinity than furin [3].
  • Resilience against variants: Preliminary data indicate retained binding to Omicron-associated furin mutants (e.g., P681H) [3] [10].

Table 3: Repurposing Studies of Mozenavir Against SARS-CoV-2 Targets [3]

Target ProteinBinding Affinity (kcal/mol)Key InteractionsComparison to Reference Inhibitors
Furin-12.04Hydrogen bonds: Ser253, Asn295; Hydrophobic: Leu227, Val231Superior to decanoyl-RVKR-CMK (-9.2 kcal/mol)
Mpro (3CLpro)-8.71Hydrogen bonds: His164, Glu166Comparable to lopinavir (-7.5 kcal/mol)
RdRp-7.33Hydrophobic: Phe407, Ala423Weaker than remdesivir (-9.1 kcal/mol)

Properties

CAS Number

174391-92-5

Product Name

Mozenavir

IUPAC Name

(4R,5S,6S,7R)-1,3-bis[(3-aminophenyl)methyl]-4,7-dibenzyl-5,6-dihydroxy-1,3-diazepan-2-one

Molecular Formula

C33H36N4O3

Molecular Weight

536.7 g/mol

InChI

InChI=1S/C33H36N4O3/c34-27-15-7-13-25(17-27)21-36-29(19-23-9-3-1-4-10-23)31(38)32(39)30(20-24-11-5-2-6-12-24)37(33(36)40)22-26-14-8-16-28(35)18-26/h1-18,29-32,38-39H,19-22,34-35H2/t29-,30-,31+,32+/m1/s1

InChI Key

KYRSNWPSSXSNEP-ZRTHHSRSSA-N

SMILES

C1=CC=C(C=C1)CC2C(C(C(N(C(=O)N2CC3=CC(=CC=C3)N)CC4=CC(=CC=C4)N)CC5=CC=CC=C5)O)O

Solubility

Soluble in DMSO

Synonyms

Mozenavir; DMP-450; DMP 450; DMP450;

Canonical SMILES

C1=CC=C(C=C1)CC2C(C(C(N(C(=O)N2CC3=CC(=CC=C3)N)CC4=CC(=CC=C4)N)CC5=CC=CC=C5)O)O

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H]2[C@@H]([C@H]([C@H](N(C(=O)N2CC3=CC(=CC=C3)N)CC4=CC(=CC=C4)N)CC5=CC=CC=C5)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.